molecular formula C6H4Cl2N4 B1346143 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 98141-42-5

4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1346143
CAS RN: 98141-42-5
M. Wt: 203.03 g/mol
InChI Key: TYMWHTJGWKSXRY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the empirical formula C6H4Cl2N4 . It has a molecular weight of 203.03 . It is a light yellow crystalline solid .


Molecular Structure Analysis

The molecular structure of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with two chlorine atoms and one methyl group attached . The InChI code for this compound is 1S/C6H4Cl2N4/c1-12-5-3 (2-9-12)4 (7)10-6 (8)11-5/h2H,1H3 .


Physical And Chemical Properties Analysis

4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a light yellow crystalline solid . It has a molecular weight of 203.03 . The compound should be stored in a refrigerator .

Scientific Research Applications

1. CDK2 Inhibitors in Cancer Treatment

  • Application Summary: Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors. CDK2 inhibition is a promising target for cancer treatment that selectively targets tumor cells .
  • Methods of Application: A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
  • Results: Most of the prepared compounds significantly inhibited the growth of the examined cell lines. Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

2. Anti-inflammatory Agents

  • Application Summary: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their inhibitory potential against COX enzymes .
  • Methods of Application: The synthesized compounds were tested using a COX inhibitor screening assay kit .
  • Results: The results of this study are not explicitly mentioned in the source .

3. Synthesis of Disubstituted Pyrimidines

  • Application Summary: 4,6-Dichloropyrimidine was used as a starting reagent for the synthesis of disubstituted pyrimidines .
  • Methods of Application: The synthesis involved tandem amination and Suzuki-Miyaura cross-coupling .
  • Results: The results of this study are not explicitly mentioned in the source .

4. Antiviral and Analgesic Activity

  • Application Summary: Pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral and analgesic activity .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results: The results of this study are not explicitly mentioned in the source .

5. Treatment of Male Erectile Dysfunction

  • Application Summary: Pyrazolo[3,4-d]pyrimidines are used in the treatment of male erectile dysfunction .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results: The results of this study are not explicitly mentioned in the source .

6. Prevention of Gout and Hyperuricemia

  • Application Summary: Pyrazolo[3,4-d]pyrimidines are used in the prevention of gout and hyperuricemia .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results: The results of this study are not explicitly mentioned in the source .

7. Antiviral Activity

  • Application Summary: Pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral activity .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results: The results of this study are not explicitly mentioned in the source .

8. Analgesic Activity

  • Application Summary: Pyrazolo[3,4-d]pyrimidines are known to have analgesic activity .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results: The results of this study are not explicitly mentioned in the source .

9. Treatment of Hyperuricemia

  • Application Summary: Pyrazolo[3,4-d]pyrimidines are used in the treatment of hyperuricemia .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results: The results of this study are not explicitly mentioned in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280, P305, P338, and P351, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMWHTJGWKSXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278517
Record name 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

98141-42-5
Record name 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trichloro-pyrimidine-5-carbaldehyde (3.7 g, 17.5 mmol) in EtOH (50 mL) cooled to −78° C. was added methyl hydrazine (0.93 mL, 17.5 mmol) and TEA (8 mL). The mixture was stirred for 30 minutes at −78 C then 2 hr at 0 C. The solution was concentrated in vacuo without heating. To the reduced volume solution was added EtOAc and the solution washed with a sat NaHCO3 solution and concentrated in vacuo without heating. Filtration over a small silica gel plug (2:1 EtOAc:Hex) and concentration afforded the desired product as a yellow solid. It should be noted that the reaction with aromatic hydrazine compounds can be conducted at 0° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
0.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
X Li, J Su, Y Yang, W Lian, Z Deng, Z Yang… - European Journal of …, 2020 - Elsevier
The receptor tyrosine kinase rearranged during transfection (RET) plays pivotal roles in several cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC). Currently…
Number of citations: 7 www.sciencedirect.com
Q Su, S Ioannidis, C Chuaqui, L Almeida… - Journal of medicinal …, 2014 - ACS Publications
Structure based design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole, as potent Jak2 inhibitors to modulate the Jak/STAT pathway, are described. …
Number of citations: 56 pubs.acs.org
LS Torrie, DA Robinson, MG Thomas… - ACS Infectious …, 2020 - ACS Publications
Methionyl-tRNA synthetase (MetRS) is a chemically validated drug target in kinetoplastid parasites Trypanosoma brucei and Leishmania donovani. To date, all kinetoplastid MetRS …
Number of citations: 11 pubs.acs.org
PR Gilson, C Tan, KE Jarman, KN Lowes… - Journal of medicinal …, 2017 - ACS Publications
Novel antimalarial therapeutics that target multiple stages of the parasite lifecycle are urgently required to tackle the emerging problem of resistance with current drugs. Here, we …
Number of citations: 48 pubs.acs.org
GM Goshu - 2016 - search.proquest.com
This dissertation focuses on four projects. In collaboration with Seattle Structural Genomics Center for Infectious Disease (SSGCID), FOL7185 was identified as a fragment hit that binds …
Number of citations: 1 search.proquest.com

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